molecular formula C12H7ClIN3 B3074818 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine CAS No. 1023697-90-6

6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine

Cat. No.: B3074818
CAS No.: 1023697-90-6
M. Wt: 355.56 g/mol
InChI Key: GWKYLKYPPXFZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

The synthesis of 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine typically involves a multi-step process. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . The reaction conditions often involve the use of solid support catalysts such as aluminum oxide or titanium tetrachloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Radical Reactions: The compound can be functionalized through radical reactions, often involving transition metal catalysis, metal-free oxidation, or photocatalysis strategies.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine has a wide range of scientific research applications:

    Chemistry: It serves as a valuable scaffold for the synthesis of various derivatives with potential biological activities.

    Biology: The compound is studied for its potential as a kinase inhibitor and other biological activities.

    Medicine: It has shown promise in the development of new therapeutic agents, including antifungal, anti-inflammatory, and anti-proliferative agents.

    Industry: The compound is used in the development of novel ligands with high affinity for specific binding sites.

Comparison with Similar Compounds

6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:

    6-Chloro-2-phenylimidazo[1,2-b]pyridazine: This compound lacks the iodine atom but shares a similar core structure.

    6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine: This compound has a nitro group and a phenylsulfonylmethyl substituent, offering different biological activities.

    6-Chloro-3-nitro-imidazo[1,2-b]pyridazine: This compound is used in the synthesis of various derivatives with potential antiviral activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClIN3/c13-9-6-7-10-15-11(12(14)17(10)16-9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKYLKYPPXFZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution, cooled to 0° C., of 10.4 g (45.4 mmol) of 6-chloro-2-phenylimidazo[1,2-b]pyridazine (CAS No.: 1844-53-7) in 500 mL of chloroform is rapidly added dropwise a solution of 11.1 g (68.1 mmol) of iodine monochloride in 100 mL of chloroform. After cooling to room temperature and stirring for 1 hour, the mixture is treated with aqueous 5% sodium thiosulfate solution. The product is extracted with dichloromethane and the organic phase is dried over sodium sulfate and concentrated under reduced pressure. The residue is triturated in 150 ml of acetonitrile containing a few mL of isopropyl alcohol and the solid is isolated after filtration. 15 g of a yellow powder are isolated after drying under vacuum.
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine
Reactant of Route 2
6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine
Reactant of Route 3
6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine
Reactant of Route 4
6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine
Reactant of Route 5
6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine
Reactant of Route 6
6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.